4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile is a heterocyclic compound that features an oxazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the oxazole and benzonitrile groups imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, which is then cyclized to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may utilize green chemistry approaches to minimize environmental impact. For instance, the use of ionic liquids as solvents and catalysts can enhance reaction efficiency and reduce waste. The one-pot synthesis method, which combines multiple reaction steps into a single process, is also favored for its efficiency and reduced energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzonitrile group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
- 4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]benzonitrile
- 4-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]benzonitrile
- 4-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]benzonitrile
Comparison: Compared to its analogs, 4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile exhibits unique properties due to the butoxy group, which can influence its lipophilicity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
685093-30-5 |
---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-[3-(4-butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile |
InChI |
InChI=1S/C20H18N2O2/c1-2-3-12-23-18-10-8-16(9-11-18)19-13-20(24-22-19)17-6-4-15(14-21)5-7-17/h4-11,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
UBBILEMPRIDVIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.